Sutézolide
Vue d'ensemble
Description
Sutezolid est un antibiotique oxazolidinone actuellement en développement pour le traitement de la tuberculose multirésistante . Il s'agit d'un analogue étroit de la linezolide, qui diffère par le remplacement de l'oxygène de la morpholine par un atome de soufre . Sutezolid a montré une activité bactéricide supérieure contre Mycobacterium tuberculosis dans divers modèles .
Applications De Recherche Scientifique
Sutezolid is primarily researched for its application in treating drug-resistant tuberculosis . It has shown promise in early clinical trials, demonstrating better safety and efficacy compared to linezolid . Additionally, sutezolid is being studied for its potential use in combination therapies for tuberculosis, aiming to improve treatment outcomes and reduce adverse effects .
Mécanisme D'action
Target of Action
Sutezolid, also known as PNU-100480, is an oxazolidinone antibiotic . It is currently in development as a treatment for extensively drug-resistant tuberculosis . The primary target of Sutezolid is the Mycobacterium tuberculosis , the bacterium responsible for causing tuberculosis.
Mode of Action
Sutezolid, like its analog linezolid, works by inhibiting bacterial growth by interfering with protein synthesis . It is unaffected by mutations conferring resistance to standard TB drugs . This makes Sutezolid a promising candidate for the treatment of drug-resistant strains of tuberculosis .
Biochemical Pathways
It is known that oxazolidinones, the class of antibiotics to which sutezolid belongs, inhibit bacterial growth by interfering with protein synthesis . This disruption of protein synthesis leads to the death of the bacteria, thereby treating the infection.
Pharmacokinetics
In a study conducted on healthy adult subjects, Sutezolid was administered orally under fasting conditions . The maximum concentration (Cmax) of Sutezolid increased in a less-than-proportional manner with an increase in dose between 300 mg and 1,800 mg . The total exposure (AUC last and AUC inf) of Sutezolid increased proportionally with an increase in dose . These findings suggest that Sutezolid has favorable pharmacokinetic properties.
Result of Action
The mycobactericidal activity of Sutezolid was readily detected in sputum and blood . In a study, Sutezolid was well tolerated when administered as a 300-mg, 600-mg, 1,200-mg, or 1,800-mg dose in healthy adult subjects under fasting conditions . This indicates that Sutezolid has a potent action against Mycobacterium tuberculosis, leading to a reduction in the bacterial burden.
Action Environment
The efficacy and safety of Sutezolid can be influenced by various environmental factors. For instance, the absorption and metabolism of the drug can be affected by the patient’s diet, overall health status, and the presence of other medications . .
Analyse Biochimique
Biochemical Properties
Sutezolid interacts with various biomolecules in its role as an antibiotic. It is characterized by a chemical structure that includes the oxazolidone ring with the S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . The synthesis of sutezolid has gained increasing interest due to its unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Cellular Effects
Sutezolid has shown superior bactericidal activity against Mycobacterium tuberculosis in the hollow fiber, whole blood, and mouse models . It is unaffected by mutations conferring resistance to standard TB drugs . The mycobactericidal activity of sutezolid was readily detected in sputum and blood .
Molecular Mechanism
Sutezolid exerts its effects at the molecular level through a unique mechanism of action. It is an oxazolidinone, a class of compounds that inhibit bacterial protein synthesis by targeting the peptidyl transferase activity of the 23S rRNA in the 50S ribosomal subunit . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, sutezolid has shown consistent antimicrobial activity over time. For instance, sutezolid presented the strongest antimicrobial activity against the clinical isolates of M. intracellulare, with MIC50 at 2 μg/mL and MIC90 at 4 μg/mL . MICs of sutezolid were usually 4- to 8-fold lower than these of linezolid against M. intracellulare and M. avium .
Dosage Effects in Animal Models
For instance, in a phase 2b trial, sutezolid was given over 12 weeks at various doses and showed no neuropathy nor myelosuppression, except one case of neutropenia with a possible alternative cause .
Metabolic Pathways
Sutezolid is metabolized into an active metabolite, which may contribute to its overall efficacy
Transport and Distribution
Pharmacokinetic studies have shown that sutezolid and its metabolites can be detected in plasma, indicating that it is absorbed and distributed in the body .
Méthodes De Préparation
La synthèse de la sutezolide implique la construction du cycle oxazolidinone, qui est une structure centrale commune dans cette classe d'antibiotiques . Une méthode comprend l'α-aminoxylation stéréosélective d'un aldéhyde catalysée par la proline, suivie d'une cyclisation intramoléculaire pour former le cycle oxazolidinone . Cette voie de synthèse est efficace et respectueuse de l'environnement, utilisant des catalyseurs chiraux naturels dans des conditions douces .
Analyse Des Réactions Chimiques
Sutezolid subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des oxydants tels que le peroxyde d'hydrogène et des réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Sutezolid est principalement étudié pour son application dans le traitement de la tuberculose résistante aux médicaments . Il s'est montré prometteur lors des premiers essais cliniques, démontrant une meilleure sécurité et une meilleure efficacité par rapport à la linezolide . De plus, la sutezolide est étudiée pour son utilisation potentielle dans des thérapies combinées pour la tuberculose, dans le but d'améliorer les résultats du traitement et de réduire les effets indésirables .
Mécanisme d'action
Sutezolid agit en inhibant la synthèse des protéines bactériennes . Il se lie à la sous-unité ribosomique 50S, empêchant la formation du complexe d'initiation de la synthèse des protéines . Ce mécanisme est similaire à celui de la linezolide, mais avec une puissance accrue et une toxicité réduite .
Comparaison Avec Des Composés Similaires
Sutezolid est comparé à d'autres oxazolidinones telles que la linezolide, la tedizolide, la delpazolide et l'épérézolide . Bien que la linezolide soit efficace, elle est associée à des effets indésirables graves tels que la myélosuppression et la toxicité mitochondriale . Sutezolid, en revanche, a montré de meilleurs profils de sécurité lors des premières études cliniques . Tedizolide et delpazolide présentent également des concentrations minimales inhibitrices plus faibles par rapport à la linezolide, ce qui indique une puissance accrue .
Composés similaires::- Linezolid
- Tedizolid
- Delpazolid
- Eperezolid
- Radezolid
- Contezolid
- Posizolid
- TBI-223
Propriétés
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDDDNOJWPQCBZ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168611 | |
Record name | Sutezolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-58-8 | |
Record name | Sutezolid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168828-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sutezolid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sutezolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 168828-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sutezolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168828-58-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUTEZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A71182L8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.